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Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)bismuth(III)

Atomic layer deposition Bi₂O₃ thin films Precursor growth rate

Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)bismuth(III) [Bi(thd)₃, Bi(tmhd)₃, CAS 142617-53-6] is a homoleptic bismuth β-diketonate complex belonging to the M(thd)ₙ class of metal-organic chemical vapor deposition (MOCVD) and atomic layer deposition (ALD) precursors. It is commercially available in purity grades up to 99.9% (trace metals basis) and is distinguished by its anhydrous mononuclear structure, which enables controlled sublimation without oligomeric bridging, a property that directly influences film composition reproducibility in ferroelectric oxide thin-film processes.

Molecular Formula C33H57BiO6
Molecular Weight 758.8 g/mol
Cat. No. B7800465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris(2,2,6,6-tetramethyl-3,5-heptanedionato)bismuth(III)
Molecular FormulaC33H57BiO6
Molecular Weight758.8 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=CC(=O)C(C)(C)C)O[Bi](OC(=CC(=O)C(C)(C)C)C(C)(C)C)OC(=CC(=O)C(C)(C)C)C(C)(C)C
InChIInChI=1S/3C11H20O2.Bi/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3;/q;;;+3/p-3/b3*8-7-;
InChIKeyZNHBPQSSVCRFST-LWTKGLMZSA-K
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)bismuth(III) – Supplier-Evaluation Baseline for CVD/ALD Precursor Procurement


Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)bismuth(III) [Bi(thd)₃, Bi(tmhd)₃, CAS 142617-53-6] is a homoleptic bismuth β-diketonate complex belonging to the M(thd)ₙ class of metal-organic chemical vapor deposition (MOCVD) and atomic layer deposition (ALD) precursors [1]. It is commercially available in purity grades up to 99.9% (trace metals basis) and is distinguished by its anhydrous mononuclear structure, which enables controlled sublimation without oligomeric bridging, a property that directly influences film composition reproducibility in ferroelectric oxide thin-film processes [2].

Why Bi(thd)₃ Cannot Be Casually Replaced by Triphenylbismuth or Other Class-Matched Precursors


Despite both belonging to the organobismuth reagent class, Bi(thd)₃ and Bi(Ph)₃ (triphenylbismuth) display fundamentally different thermal decomposition, vaporization, and mass-transport behaviors that directly dictate film stoichiometry and process repeatability in MOCVD [1]. The same holds for Bi(mmp)₃ [Bi(1-methoxy-2-methyl-2-propanolate)₃] versus Bi(thd)₃. Simply substituting one Bi precursor for another without requalifying the entire deposition window routinely results in out-of-specification Bi incorporation rates, film phase heterogeneity, and compromised ferroelectric performance [2].

Quantitative Differentiation Evidence: Bi(thd)₃ vs Closest Analog Comparators


ALD Bi₂O₃ Growth Rate: Bi(thd)₃/H₂O vs Plasma-Enhanced Mode – 0.24 vs 0.35 Å/cycle

In a controlled ALD study, Bi(tmhd)₃ was evaluated head-to-head under thermal and plasma-enhanced (PE) modes. The thermal process yielded a growth rate of 0.24 Å/cycle with 9.4 at.% carbon contamination, whereas the PE process achieved a higher growth rate of 0.35 Å/cycle and reduced carbon contamination to 4.3 at.%. This demonstrates that Bi(thd)₃ can be tuned for both high-purity (PE) and thermal-only processes, a flexibility not demonstrated for Bi(Ph)₃ or Bi(mmp)₃ in the same study [1].

Atomic layer deposition Bi₂O₃ thin films Precursor growth rate

MOCVD Vaporization Window: Bi(thd)₃ 190–277°C vs Bi(p-tol)₃ 170–270°C vs Bi(o-tol)₃ 150–220°C

In a direct comparative study of three Bi MOCVD precursors, combined thermal analysis and in-situ FTIR mass-transport measurements established efficient vaporization temperature windows of 190–277°C for Bi(tmhd)₃, 170–270°C for Bi(p-tol)₃, and 150–220°C for Bi(o-tol)₃. The wider absolute window of Bi(tmhd)₃ (87°C span) versus Bi(o-tol)₃ (70°C span) provides greater process latitude. Above 350°C, all precursors decomposed, but Bi(tmhd)₃ and Bi(o-tol)₃ exhibited ligand fragmentation while Bi(p-tol)₃ followed a different pathway [1].

MOCVD precursor Vaporization temperature window Mass-transport properties

Thermal Decomposition Onset: Bi(thd)₃ Decomposes Above 300°C vs Bi Alkoxide Below 280°C

A comparative TGA/SDTA evaluation of five bismuth compounds for ALD applications reported that Bi alkoxide compound 2 showed substantial decomposition already below 280°C, whereas Bi(thd)₃ (compound 4) exhibited notable decomposition only above 300°C, and Bi(O₂CtBu)₃ (compound 5) showed only minor decomposition even at 380°C. This positions Bi(thd)₃ as a thermally robust intermediate between alkoxide volatility and carboxylate stability [1].

Thermal stability TGA decomposition ALD/CVD precursor screening

Film Stoichiometry Control: SBT Remanent Polarization 16.4 μC/cm² Achieved with Bi(thd)₃ vs Bi(Ph)₃

In a head-to-head evaluation of Bi precursors for Sr₀.₈Bi₂.₂Ta₂O₉ (SBT) ferroelectric film deposition by DLI-MOCVD, Bi(tmhd)₃ was selected over Bi(Ph)₃ based on superior Bi composition control at low temperature. Using Bi(tmhd)₃, SBT films deposited at 450°C and annealed at 800°C achieved a remanent polarization (2Pr) of 16.4 μC/cm², a coercive field (Ec) of 51 kV/cm, and fatigue-free performance up to 1.0 × 10¹² cycles at 5 V [1]. The same study concluded that Bi(Ph)₃ incorporation into the film is expected to be substantially lower, rendering it unsuitable for stoichiometric SBT.

Ferroelectric SBT thin films Remanent polarization MOCVD process control

Anhydrous Mononuclear Bi(thd)₃ Film Quality Advantage Over Dinuclear Bi-β-diketonate Complexes

U.S. Patent 5,859,274 explicitly claims that anhydrous mononuclear tris(β-diketonato)bismuth complexes, including the specific compound tris(2,2,6,6-tetramethyl-3,5-heptanedionato)bismuth(III) with a melting point of approximately 139°C, produce Bi-containing films of significantly improved stoichiometry, morphology and functional character compared to films obtained from dinuclear tris(β-diketonato)bismuth complexes of the prior art [1]. The mononuclear structure eliminates bridging oxygen atoms that act as unintended oxygen sources during CVD, enabling precise Bi:O ratio control.

Film stoichiometry and morphology Anhydrous mononuclear precursor CVD bismuth precursor

Bi₂O₃ Dielectric Film Quality: Leakage Current 3.15 × 10⁻⁷ A/cm² at 0.33 MV/cm Using Bi(thd)₃ DLI-MOCVD

Bi₂O₃ films deposited by DLI-MOCVD using Bi(tmhd)₃ in n-butylacetate at a substrate temperature of 300°C exhibited a dielectric constant of approximately 32 and a leakage current density of 3.15 × 10⁻⁷ A/cm² at 3 V (0.33 MV/cm). The deposition rate was surface-reaction-limited with an apparent activation energy of 15 kcal/mol; growth rate decreased above 325°C due to gas-phase dissociation. The as-deposited film was amorphous and crystallized to monoclinic α-Bi₂O₃ upon annealing above 550°C [1]. No comparable dielectric quality data have been reported for Bi₂O₃ films derived from Bi(Ph)₃ or Bi(mmp)₃ under identical DLI-MOCVD conditions.

Bi₂O₃ dielectric film Leakage current density DLI-MOCVD

Evidence-Backed Application Scenarios for Bi(thd)₃ Procurement and Integration


Ferroelectric SBT/SBNT Film MOCVD for FeRAM Device Manufacturing

Bi(thd)₃ is the preferred Bi source for MOCVD of SrBi₂Ta₂O₉ (SBT) and Nb-substituted SBT (SBNT) ferroelectric capacitors used in non-volatile FeRAM memories. As demonstrated by Kang & Rhee (2002), Bi(thd)₃ provides superior Bi composition control at the low deposition temperature of 450°C compared to Bi(Ph)₃, enabling SBT films with 2Pr = 16.4 μC/cm² and fatigue endurance beyond 10¹² cycles [1]. The temperature window of 190–277°C for Bi(thd)₃ vaporization [2] is well-matched to Sr(thd)₂ and Ta(OEt)₅ precursor delivery, ensuring co-evaporation without fractionation.

Atomic Layer Deposition of α-Bi₂O₃ Ultrathin Films for Photoelectrochemical and Optical Applications

Bi(thd)₃ is the first thd-based ALD precursor demonstrated to deposit uniform α-Bi₂O₃ films using H₂O as the oxygen source. Müller (2021) established thermal ALD growth rates of 0.24 Å/cycle and PE-ALD rates of 0.35 Å/cycle, with the PE process reducing carbon contamination from 9.4 at.% to 4.3 at.% [3]. This controllability, combined with the thermal stability of Bi(thd)₃ against premature decomposition up to ~300°C [4], makes it suitable for ultrathin absorber layers in photoelectrochemical water-splitting devices.

Bi-Containing Multi-Cation Oxide Films Requiring Matched β-Diketonate Precursor Suites

When depositing multi-cation oxides such as BiFeO₃ (multiferroic), Bi₄Ti₃O₁₂ (ferroelectric), or Bi₃.₃₅Sm₀.₆₅Ti₃O₁₂, the use of a homoleptic Bi(thd)₃ precursor ensures compatibility with other metal β-diketonates (e.g., Fe(thd)₃, La(thd)₃, Ti(thd)₂(OiPr)₂). The anhydrous mononuclear form claimed in US Patent 5,859,274 provides the stoichiometric control and film morphology improvements essential for phase-pure multi-cation oxide growth [5]. This compatibility avoids ligand-exchange side reactions observed when mixing Bi(Ph)₃ with alkoxide-based Ti or Ta precursors.

Sol-Gel and Metal-Organic Decomposition (MOD) Routes for Ferroelectric Thin Films

Bi(thd)₃ is used as a Bi source in sol-gel and MOD formulations for SBT and related Aurivillius-phase ferroelectric films. Its solubility in 2-methoxyethanol and compatibility with Sr and Ta alkoxides enable homogeneous precursor solutions. As reported in multiple sol-gel SBT studies using Bi(TMHD)₃ as the bismuth precursor, UV-assisted curing and rapid thermal annealing produce ferroelectric films with electrical properties suitable for non-volatile memory integration [6].

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